5-(Dodecyl)thieno[3,4-c]pyrrole-4,6-dione
Overview
Description
- The dodecyl group is introduced via alkylation reactions.
- Common reagents include alkyl halides and strong bases such as sodium hydride.
Industrial Production Methods:
For industrial-scale production, the synthesis can be optimized to minimize costs and improve yields . This often involves:
Direct (hetero)arylation polymerization: An environmentally friendly method that allows for large-scale production of thieno[3,4-c]pyrrole-4,6-dione-based polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-(Dodecyl)thieno[3,4-c]pyrrole-4,6-dione typically involves the following steps :
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Formation of Thieno[3,4-c]pyrrole-4,6-dione Core:
- The core structure is synthesized through a series of reactions starting from commercially available thiophene derivatives.
- Key steps include cyclization reactions to form the fused ring system.
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
- The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
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Reduction:
- Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
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Substitution:
- Nucleophilic substitution reactions can occur, particularly at the dodecyl group, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thieno[3,4-c]pyrrole-4,6-dione derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of conjugated polymers .
- Enhances the electronic properties of materials used in organic solar cells .
Biology and Medicine:
- Potential applications in drug delivery systems due to its ability to form stable conjugates with various biomolecules .
Industry:
Mechanism of Action
The mechanism of action of 5-(Dodecyl)thieno[3,4-c]pyrrole-4,6-dione is primarily related to its electron-withdrawing properties . This compound can interact with electron-rich species, facilitating charge transfer processes. The molecular targets and pathways involved include:
Electron Transport: Facilitates electron transport in organic electronic devices.
Charge Transfer: Enhances charge transfer efficiency in photovoltaic materials.
Comparison with Similar Compounds
Thieno[3,4-c]pyrrole-4,6-dione: The parent compound without the dodecyl group.
5-(Hexyl)thieno[3,4-c]pyrrole-4,6-dione: A similar compound with a shorter alkyl chain.
Uniqueness:
Properties
IUPAC Name |
5-dodecylthieno[3,4-c]pyrrole-4,6-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2S/c1-2-3-4-5-6-7-8-9-10-11-12-19-17(20)15-13-22-14-16(15)18(19)21/h13-14H,2-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFIKHQXJQIECF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN1C(=O)C2=CSC=C2C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601242358 | |
Record name | 5-Dodecyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601242358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773881-44-0 | |
Record name | 5-Dodecyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=773881-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Dodecyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601242358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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